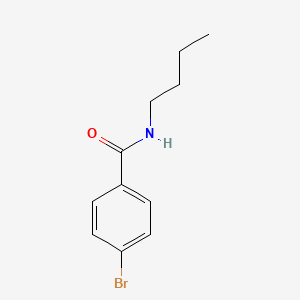

4-bromo-N-butylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXNVNNPIUCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409078 | |

| Record name | 4-bromo-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78080-34-9 | |

| Record name | 4-bromo-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-butylbenzamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 4-bromo-N-butylbenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental protocols for synthesis and characterization are provided, alongside mandatory visualizations of experimental workflows to facilitate understanding and reproducibility.

Chemical Structure and Identification

This compound is an organic compound featuring a benzamide core structure. Key structural features include a bromine atom at the para-position of the benzene ring and an N-butyl substituent on the amide nitrogen.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 78080-34-9[1] |

| Molecular Formula | C₁₁H₁₄BrNO[1] |

| Molecular Weight | 256.14 g/mol [1] |

| Canonical SMILES | CCCCNC(=O)C1=CC=C(C=C1)Br |

| InChI Key | QSUXNVNNPIUCAH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of the data presented is predicted, as experimental values are not uniformly available in the literature.

| Property | Value | Source |

| Melting Point | 88.5-89 °C | Experimental |

| Boiling Point | 364.2 °C at 760 mmHg | Predicted |

| Density | 1.31 g/cm³ | Predicted |

| Flash Point | 174.1 °C | Predicted |

| pKa | 14.63 ± 0.46 | Predicted |

| XLogP3-AA | 3.2 | Computed[1] |

| Hydrogen Bond Donor Count | 1 | Computed[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of n-butylamine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-alkylbenzamides.

Materials:

-

4-bromobenzoyl chloride

-

n-butylamine

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add n-butylamine (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 7.6-7.8 (d, 2H) | Aromatic protons ortho to the carbonyl group |

| ~ 7.5-7.7 (d, 2H) | Aromatic protons meta to the carbonyl group |

| ~ 6.0-6.5 (br s, 1H) | Amide N-H |

| ~ 3.3-3.5 (q, 2H) | -CH₂- adjacent to N |

| ~ 1.5-1.7 (m, 2H) | -CH₂- |

| ~ 1.3-1.5 (m, 2H) | -CH₂- |

| ~ 0.9-1.0 (t, 3H) | Terminal -CH₃ |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | Carbonyl (C=O) |

| ~ 135 | Aromatic C-Br |

| ~ 132 | Aromatic C-C=O |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 40 | -CH₂- adjacent to N |

| ~ 31 | -CH₂- |

| ~ 20 | -CH₂- |

| ~ 14 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2950, 2870 | Aliphatic C-H stretch |

| ~ 1640 | C=O stretch (Amide I) |

| ~ 1540 | N-H bend (Amide II) |

| ~ 1070 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Mass Spectrometry (Predicted Fragmentation) | |

| m/z | Assignment |

| 255/257 | [M]⁺ (Molecular ion) |

| 183/185 | [BrC₆H₄CO]⁺ (Loss of butylamine) |

| 155/157 | [BrC₆H₄]⁺ (Loss of CO from 183/185) |

| 105 | [C₆H₅CO]⁺ (Loss of Br) |

| 77 | [C₆H₅]⁺ (Loss of CO from 105) |

Potential Biological Activity and Experimental Protocols

While there is limited direct evidence for the biological activity of this compound, a structurally related and more complex derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, has been identified as a potent inhibitor of elastase. This suggests that the this compound scaffold may have potential as a starting point for the development of elastase inhibitors. Elastase is a serine protease that breaks down elastin, and its overactivity is implicated in various inflammatory diseases.

Proposed Experimental Workflow for Biological Target Validation

The following diagram outlines a general workflow for investigating the potential of this compound as an elastase inhibitor.

Detailed Experimental Protocol: Elastase Inhibition Assay (Colorimetric)

This protocol provides a general method for assessing the inhibitory activity of this compound against porcine pancreatic elastase, a common model enzyme.

Materials:

-

Porcine Pancreatic Elastase (PPE)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-AAA-pNA) (substrate)

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPE in Tris-HCl buffer.

-

Prepare a stock solution of S-AAA-pNA in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

Test compound solution at various concentrations (or DMSO for control)

-

PPE solution

-

-

Incubate the plate at 37 °C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Add the S-AAA-pNA substrate solution to each well to initiate the reaction.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-20 minutes at 37 °C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. While specific biological data is scarce, its structural similarity to known enzyme inhibitors, particularly in the context of elastase, suggests it may be a valuable scaffold for further investigation in drug discovery programs. The experimental protocols and workflows provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds.

References

An In-depth Technical Guide to 4-bromo-N-butylbenzamide (CAS: 78080-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-butylbenzamide (CAS number: 78080-34-9), a halogenated aromatic amide. The document details its chemical and physical properties, provides established synthesis protocols, and presents its characteristic spectral data. While primarily utilized as a chemical intermediate in organic synthesis, this guide serves as a foundational resource for professionals in chemical research. As of the latest literature review, there is no documented evidence of significant biological activity or direct application of this compound in drug development, and consequently, no associated signaling pathways have been elucidated.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a benzamide scaffold with a bromine atom substituted at the para-position of the benzene ring and an N-butyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78080-34-9 | [PubChem][1] |

| Molecular Formula | C₁₁H₁₄BrNO | [PubChem][1] |

| Molecular Weight | 256.14 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Canonical SMILES | CCCCNC(=O)C1=CC=C(C=C1)Br | [PubChem][1] |

| Appearance | White to off-white powder/crystals | General chemical supplier information |

| Density | 1.31 g/cm³ (predicted) | |

| Boiling Point | 364.2 °C at 760 mmHg (predicted) | |

| Flash Point | 174.1 °C (predicted) |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the acylation of n-butylamine with 4-bromobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Acylation of n-Butylamine

This protocol is adapted from the synthesis of analogous N-alkylated benzamides.[2][3]

Materials and Reagents:

-

4-bromobenzoyl chloride

-

n-butylamine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add n-butylamine (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-N-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromo-N-butylbenzamide. The information detailed herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving this compound. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and characterization, and logical workflow diagrams to facilitate understanding and replication of these processes.

Core Properties of this compound

This compound is a chemical compound with the molecular formula C11H14BrNO.[1] It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with a bromo group and an N-butylamido group.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C11H14BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [2] |

| Density | 1.31 g/cm³ | [1] |

| Boiling Point | 364.2 °C at 760 mmHg | [1] |

| Flash Point | 174.1 °C | [1] |

| Melting Point | Not explicitly reported for the n-butyl isomer. The related compound, 4-bromo-N-tert-butylbenzamide, has a melting point of 130-131 °C.[3] | |

| Solubility | Data for this compound is not readily available. However, benzanilides, a related class of compounds, are generally sparingly soluble in water but show good solubility in many organic solvents. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and adaptations from procedures for structurally similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of n-butylamine with 4-bromobenzoyl chloride. This is a standard method for the formation of amides.

Materials:

-

4-bromobenzoyl chloride

-

n-butylamine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

2.0 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add a solution of n-butylamine (1.0 equivalent) in dichloromethane dropwise to the stirred mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with 2.0 N hydrochloric acid.

-

Extract the mixture with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Instrumentation: 400 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3).

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Fragmentor Voltage: Adjusted to induce fragmentation for MS/MS analysis if required.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and characterization processes for this compound.

Caption: Synthetic workflow for this compound.

References

4-bromo-N-butylbenzamide molecular weight and formula

This technical guide provides a comprehensive overview of 4-bromo-N-butylbenzamide, including its physicochemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound is a chemical compound with the molecular formula C11H14BrNO.[1][2] Its molecular weight is approximately 256.14 g/mol .[1][2]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C11H14BrNO | [1][2] |

| Molecular Weight | 256.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 78080-34-9 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of n-butylamine with 4-bromobenzoyl chloride. A general procedure is detailed below.

Experimental Protocol: Synthesis

Materials:

-

4-bromobenzoyl chloride

-

n-butylamine

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

2.0 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane.

-

To this solution, add triethylamine (2.2 equivalents).

-

Slowly add a solution of n-butylamine (1.0 equivalent) dropwise with stirring at room temperature.

-

Stir the reaction mixture for approximately 1 hour at room temperature.

-

Quench the reaction by adding 2.0 N hydrochloric acid.

-

Extract the mixture with dichloromethane (2 x volume of the initial solvent).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product may be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the compound.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. Prepare a working solution by further dilution.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable gradient of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength.

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Visualized Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

References

Navigating the Solubility of 4-bromo-N-butylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-bromo-N-butylbenzamide, a compound of interest in organic synthesis and pharmaceutical research. A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound in common organic solvents.

This guide, therefore, serves a dual purpose: to transparently report the current data landscape and to equip researchers with the necessary theoretical frameworks and detailed experimental protocols to determine the solubility of this compound in their specific solvent systems of interest.

Current State of Solubility Data

As of the latest review, no empirical quantitative solubility data for this compound in various organic solvents has been published in peer-reviewed literature or indexed in major chemical databases. While qualitative statements regarding its solubility in solvents used for synthesis or analysis (such as deuterated chloroform for NMR) exist, these do not provide the precise measurements required for applications like formulation development, reaction optimization, or purification.

Predicted Solubility Profile: A Theoretical Approach

In the absence of experimental data, theoretical models can offer valuable insights into the potential solubility of a compound. One such powerful tool is the Hansen Solubility Parameters (HSP) theory. HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Accounts for the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Relates to the energy from hydrogen bonds.

Experimental Protocols for Solubility Determination

To empower researchers to generate their own high-quality solubility data, this section provides detailed methodologies for two widely accepted experimental techniques.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This is a robust and straightforward method for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in the thermostatically controlled shaker at the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

-

Gravimetric Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven may be used.

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

Isothermal Shake-Flask Method followed by UV/Vis Spectrophotometry

This method is suitable if this compound exhibits a distinct UV/Vis absorbance peak at a wavelength where the solvent is transparent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent using its UV/Vis absorbance.

Materials and Apparatus:

-

All materials from the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-5 from the gravimetric method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with a known dilution factor to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution factor

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Detailed workflows for gravimetric and UV/Vis spectroscopic analysis.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides the necessary tools for its determination. By employing the detailed experimental protocols outlined, researchers can generate reliable and accurate solubility data tailored to their specific needs. Furthermore, the principles of Hansen Solubility Parameters can be used as a predictive tool for solvent screening. The generation and publication of such data would be a valuable contribution to the scientific community.

The Pharmacological Potential of Benzamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatility and ability to interact with a diverse range of biological targets have led to the development of drugs with significant clinical impact. This technical guide provides a comprehensive overview of the burgeoning research into the biological activities of novel benzamide derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing underlying biological pathways to facilitate ongoing and future research in this dynamic field.

Anticancer Activity of Benzamide Derivatives

Benzamide derivatives have emerged as a promising class of compounds in oncology, exhibiting potent antiproliferative activity against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity

The in vitro anticancer efficacy of various benzamide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following table summarizes the IC50 values of selected benzamide derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BJ-13 | Gastric Cancer Cells | Potent (specific value not provided) | [1] |

| Compound 20b | Various Cancer Cell Lines | 0.012 - 0.027 | [2] |

| Compound 4e | A549 (Lung Carcinoma) | 8.9 | [3] |

| HeLa (Cervical Cancer) | 11.1 | [3] | |

| MCF-7 (Breast Cancer) | 9.2 | [3] | |

| Compound 4f | A549 (Lung Carcinoma) | 7.5 | [3] |

| HeLa (Cervical Cancer) | 9.3 | [3] | |

| MCF-7 (Breast Cancer) | 8.9 | [3] | |

| 4-methylpiperazinyl benzamides | Lung and Colon Cancer Cell Lines | Potent (specific value not provided) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in an organic solvent. The intensity of the resulting purple solution is directly proportional to the number of viable cells.[5]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the benzamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways in Benzamide-Induced Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of benzamide derivatives. A notable example is the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.

Apoptosis Signaling Pathway: Some benzamide derivatives, such as BJ-13, have been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1] This triggers the release of cytochrome c from the mitochondria, activating a cascade of caspases (cysteine-aspartic proteases) that ultimately leads to cell death. Key proteins in this pathway include the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[1]

Antimicrobial Activity of Benzamide Derivatives

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Benzamide derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an important area of research in the fight against infectious diseases.[6][7]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzamide derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in disc diffusion assays.

| Compound ID | Microbial Strain | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 5a | Bacillus subtilis | Positive | 6.25 | 25 | [6][7] |

| Escherichia coli | Negative | 3.12 | 31 | [6][7] | |

| Compound 6b | Escherichia coli | Negative | 3.12 | 24 | [6][7] |

| Compound 6c | Bacillus subtilis | Positive | 6.25 | 24 | [6][7] |

| Compound 9 | Mycobacterium smegmatis | N/A | - | Zone ratio of 0.62 | [8] |

| Staphylococcus aureus | Positive | - | Zone ratio of 0.44 | [8] |

Experimental Protocols: Antimicrobial Susceptibility Testing

1. Disc Diffusion Method:

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disc Application: Aseptically place paper discs impregnated with a known concentration of the benzamide derivative onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

2. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the benzamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

References

- 1. benchchem.com [benchchem.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. inotiv.com [inotiv.com]

The Versatility of 4-bromo-N-butylbenzamide: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-butylbenzamide is a versatile bifunctional building block in organic synthesis, offering a valuable scaffold for the construction of a diverse array of complex molecules. Its structure, featuring a reactive aryl bromide and a modifiable N-butyl amide moiety, allows for sequential and orthogonal functionalization, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. Concurrently, the amide functionality can be hydrolyzed or otherwise modified, or it can serve as a crucial pharmacophoric element, participating in hydrogen bonding interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| CAS Number | 78080-34-9[1] |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be a crystalline solid at room temperature. |

| Boiling Point | Predicted: ~385.9 ± 25.0 °C |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of n-butylamine with 4-bromobenzoyl chloride. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromobenzoyl chloride (1.0 eq)

-

n-Butylamine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere, add a solution of 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Expected Yield: >90%

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 6.10 (br s, 1H), 3.40 (q, J = 6.8 Hz, 2H), 1.60 (p, J = 7.2 Hz, 2H), 1.40 (h, J = 7.4 Hz, 2H), 0.95 (t, J = 7.3 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 134.0, 131.8, 128.6, 125.5, 40.0, 31.6, 20.1, 13.8.

-

IR (KBr, cm⁻¹): ν 3300 (N-H stretch), 1635 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1070 (C-Br stretch).

-

MS (ESI): m/z 256.0 [M+H]⁺, 258.0 [M+H+2]⁺.

Key Reactions of this compound as a Building Block

The synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the aryl bromide position. The two most important transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[2] This reaction is a powerful tool for the synthesis of biaryl and substituted aromatic compounds.[3]

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain N-butyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamide.

Representative Yields for Suzuki-Miyaura Couplings:

| Boronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | N-butyl-[1,1'-biphenyl]-4-carboxamide | 85-95 |

| 4-Methoxyphenylboronic acid | N-butyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamide | 80-90 |

| 3-Thienylboronic acid | N-butyl-4-(thiophen-3-yl)benzamide | 75-85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[5]

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to a dry reaction vessel.

-

Add anhydrous toluene, followed by morpholine (1.2 eq).

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-butyl-4-morpholinobenzamide.

Representative Yields for Buchwald-Hartwig Aminations:

| Amine | Product | Typical Yield (%) |

| Morpholine | N-butyl-4-morpholinobenzamide | 80-95 |

| Piperidine | N-butyl-4-(piperidin-1-yl)benzamide | 75-90 |

| Aniline | N-butyl-4-(phenylamino)benzamide | 70-85 |

Applications in Drug Discovery and Agrochemicals

The benzamide moiety is a well-established pharmacophore found in a wide range of biologically active compounds. The ability to readily diversify the 4-position of the N-butylbenzamide scaffold through cross-coupling reactions makes it an attractive starting point for the synthesis of new therapeutic agents and agrochemicals.

Medicinal Chemistry

Derivatives of this compound have been explored for various therapeutic targets. The introduction of different aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to compounds with potential anticancer, anti-inflammatory, and antiviral activities. For instance, certain N-phenylbenzamide derivatives have shown activity against Enterovirus 71, with one analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibiting an IC50 in the low micromolar range.[6] The N-butylamide portion can also contribute to the overall pharmacological profile by influencing properties such as solubility, cell permeability, and metabolic stability.

Table of Biologically Active Benzamide Derivatives:

| Compound Class | Biological Activity | Example IC₅₀/Activity |

| 4-Aryl-N-butylbenzamides | Anticancer | Varies with aryl substituent |

| 4-(Amino)-N-butylbenzamides | Kinase Inhibition | Varies with amine substituent |

| Substituted N-phenylbenzamides | Antiviral (Enterovirus 71) | 1e: IC₅₀ = 5.7 ± 0.8 µM[6] |

Agrochemicals

The benzamide scaffold is also present in a number of commercial herbicides and fungicides. The structural motifs accessible from this compound are relevant to the development of new crop protection agents. For example, N-benzylbenzamide compounds have been patented for their use as herbicides that act as pigment synthesis inhibitors. The ability to systematically modify the 4-position of the benzamide ring allows for the fine-tuning of herbicidal or fungicidal activity and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the ability to undergo efficient and selective palladium-catalyzed cross-coupling reactions make it an ideal starting material for the synthesis of a wide range of functionalized molecules. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and agrochemical development to fully exploit the synthetic potential of this important intermediate in their discovery programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-bromo-N-butylbenzamide: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research on the biological activity and specific mechanism of action of 4-bromo-N-butylbenzamide is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and extrapolates potential biological activities and experimental protocols based on research into structurally similar N-alkylbenzamides and bromobenzamide derivatives. All proposed biological activities and experimental designs should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound is a chemical compound belonging to the benzamide class, characterized by a bromine atom substituted at the 4-position of the benzene ring and an N-butyl group attached to the amide nitrogen. While this specific molecule has not been the focus of extensive biological investigation, its structural motifs are present in a variety of pharmacologically active agents. This technical guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and its analogs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | PubChem |

| Molecular Weight | 256.14 g/mol | PubChem |

| CAS Number | 78080-34-9 | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-butyl-4-bromobenzamide | PubChem |

| Appearance | White solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane | Inferred from synthesis protocols |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of n-butylamine with 4-bromobenzoyl chloride.

General Synthesis Workflow

The following diagram illustrates a typical synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on standard organic chemistry procedures.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine: Cool the solution to 0°C using an ice bath. To this, add a solution of n-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent dropwise. The base is crucial to neutralize the hydrochloric acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Research Directions

While direct evidence is lacking, the structural components of this compound suggest several avenues for biological investigation. Benzamide derivatives are known to exhibit a wide range of pharmacological activities.

Potential as a Cannabinoid Receptor 1 (CB1) Antagonist

Derivatives of p-bromobenzamide have been utilized in the development of potent CB1 receptor antagonists.[1] The butylamide portion could influence the ligand's interaction with the receptor's binding pocket.

-

Proposed Research: Investigate the binding affinity of this compound for the CB1 receptor using radioligand binding assays. Functional assays, such as cAMP accumulation or β-arrestin recruitment assays, could determine its antagonist or inverse agonist properties.

Thromboxane Synthetase Inhibition and Antihypertensive Effects

Research has shown that 4-bromobenzamide derivatives of (1H-imidazol-1-yl)alkylamines can act as thromboxane synthetase inhibitors and possess antihypertensive properties.[2] The N-butylbenzamide scaffold could be explored for similar activities.

-

Proposed Research: Screen this compound for its ability to inhibit thromboxane synthase in vitro. In vivo studies in animal models of hypertension could then be conducted to assess its effects on blood pressure.

Anticancer Potential

The benzamide scaffold is a common feature in a number of anticancer agents. For instance, N-substituted bromobenzamide derivatives have been used in the synthesis of novel imatinib analogs with potential anticancer activity.[3]

-

Proposed Research: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines using assays such as the MTT or CellTiter-Glo assay. Further studies could explore its mechanism of action, such as induction of apoptosis or cell cycle arrest.

General CNS Activity

The lipophilicity imparted by the bromo and butyl groups suggests that this compound may cross the blood-brain barrier. Benzamides are known to interact with various CNS targets, including dopamine and serotonin receptors.

-

Proposed Research: A broad pharmacological profiling of this compound against a panel of CNS receptors and enzymes could uncover novel activities.

The following diagram illustrates the potential, hypothesized research pathways for this compound.

Conclusion

This compound represents an under-explored molecule with potential for biological activity based on the known pharmacology of its structural analogs. This guide provides a starting point for researchers interested in synthesizing this compound and investigating its therapeutic potential. Future research should focus on systematic screening to identify its primary biological targets and subsequent lead optimization to enhance potency and selectivity.

References

- 1. Design of a Potent CB1 Receptor Antagonist Series: Potential Scaffold for Peripherally-Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboxane synthetase inhibitors and antihypertensive agents. 1. N-[(1H-imidazol-1-yl)alkyl]aryl amides and N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Laboratory Synthesis of 4-bromo-N-butylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of 4-bromo-N-butylbenzamide. The synthesis begins with the conversion of 4-bromobenzoic acid to its more reactive acyl chloride intermediate, 4-bromobenzoyl chloride, using thionyl chloride. The subsequent nucleophilic acyl substitution reaction with n-butylamine yields the desired amide product. This protocol includes a comprehensive list of reagents, a step-by-step procedure, purification methods, and critical safety information. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the experimental process.

Chemical Reaction Scheme

The synthesis of this compound is typically achieved via a two-step process known as the Schotten-Baumann reaction.[1] The first step involves the activation of the carboxylic acid group of 4-bromobenzoic acid to form an acyl chloride.[2][3] The second step is the amidation of the resulting acyl chloride with n-butylamine.[1][4]

Step 1: Formation of 4-bromobenzoyl chloride

Step 2: Formation of this compound

Reagents and Materials

The following table summarizes the required reagents for the synthesis.

| Reagent | Molecular Formula | MW ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 1.0 | 5.00 g | 24.87 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 2.0 | 3.6 mL | 49.74 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | ~3 drops | - |

| n-Butylamine | C₄H₁₁N | 73.14 | 1.1 | 2.7 mL | 27.36 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 4.2 mL | 29.84 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | - |

| Sat. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed | - |

| Brine (Sat. NaCl solution) | NaCl | 58.44 | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | - |

Experimental Protocol

Step 1: Synthesis of 4-bromobenzoyl chloride (Acyl Chloride Formation)

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq, 5.00 g).

-

Add thionyl chloride (2.0 eq, 3.6 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).[5]

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-2 hours. The completion of the reaction is indicated by the cessation of gas (HCl and SO₂) evolution and the complete dissolution of the solid starting material.[5][6]

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude orange or yellow solid is 4-bromobenzoyl chloride, which can be used in the next step without further purification.[5]

Step 2: Synthesis of this compound (Amidation)

-

Dissolve the crude 4-bromobenzoyl chloride in 75 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of n-butylamine (1.1 eq, 2.7 mL) and triethylamine (1.2 eq, 4.2 mL) in 25 mL of anhydrous DCM.[6]

-

Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).[4][6] These washes serve to remove unreacted amine, triethylamine hydrochloride salt, and any remaining aqueous impurities.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[4][6]

-

The crude this compound can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to obtain a pure, crystalline solid.[4][7]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

n-Butylamine and Triethylamine are corrosive, flammable, and have strong, irritating odors. Handle in the fume hood and avoid contact.

-

The reaction involving thionyl chloride is exothermic and produces acidic gas byproducts. Ensure the apparatus is properly vented.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. The user is solely responsible for verifying and adapting the procedure for their specific setup and for ensuring all safety precautions are rigorously followed.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-bromo-N-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-bromo-N-butylbenzamide in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of a wide range of aryl and heteroaryl substituents, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for Suzuki reactions with similar aryl bromides and serve as a robust starting point for reaction development and optimization.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex.[1][2] The reaction is widely favored for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2][3] The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1][4]

Application of this compound in Suzuki Reactions

This compound is a valuable substrate for Suzuki coupling, enabling the synthesis of a diverse array of N-butyl-4-arylbenzamides. These products are of significant interest in drug discovery and development due to the prevalence of the benzamide moiety in pharmacologically active molecules. The N-butyl group can influence the pharmacokinetic properties of the final compounds. The amide functionality is generally well-tolerated under typical Suzuki conditions.

Quantitative Data Summary

While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and reported yields for analogous Suzuki cross-coupling reactions of other aryl bromides. This data can serve as a valuable guide for optimizing the reaction of the target compound.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln (cat.) | K2CO3 (2.0) | H2O | 70 | - | High | [5] |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ln (cat.) | K2CO3 (2.0) | H2O | 70 | - | High | [5] |

| Aryl Bromide | Phenylboronic acid | Pd(OAc)2 (0.5) | - | Water Extract of Banana | RT | 0.1-1.5 | High | [6][7] |

| 4-Bromo-2-hydroxybenzaldehyde | Arylboronic acid | Pd(PPh3)4 (3) | K2CO3 (2.0) | 1,4-Dioxane/H2O | 80-100 | 8-16 | - | [8] |

| 4-Bromo-6-methylbenzo[d]thiazole | Arylboronic acid | Pd(PPh3)4 (5) | K3PO4 (2.0) | 1,4-Dioxane/H2O | 80-110 | 4-24 | - | [9] |

| Aryl Bromide | Arylboronic acid | PdCl2(dppf) | K3PO4 (3.0) | Toluene | 90 | 24 | Good to Excellent | [10] |

Experimental Protocols

Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.[9]

Protocol 1: Conventional Heating Suzuki Cross-Coupling

This protocol is a general procedure adapted for the Suzuki coupling of this compound with an arylboronic acid.[9][8]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the reaction mixture.

-

Via syringe, add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-4-arylbenzamide.[9][8]

Protocol 2: Microwave-Assisted Suzuki Cross-Coupling

Microwave-assisted synthesis can often lead to shorter reaction times and improved yields.[11]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium hydroxide (KOH) (2.0 equiv)

-

Degassed Ethanol/Water (1:1 v/v)

-

Microwave reaction vial with a magnetic stir bar

Procedure:

-

In a microwave reaction vial, combine this compound, the arylboronic acid, potassium hydroxide, Pd(OAc)₂, and SPhos.

-

Add the degassed ethanol and water mixture to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture with microwave energy, ramping the temperature to 120 °C and holding for 10-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: 4-bromo-N-butylbenzamide as a Versatile Reagent in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-bromo-N-butylbenzamide as a key starting material and molecular scaffold in medicinal chemistry, particularly in the development of novel therapeutics. While direct biological activity data for this compound is limited in publicly available literature, its structural features make it an attractive building block for the synthesis of potent enzyme inhibitors, notably in the realm of oncology.

Introduction to this compound in Drug Discovery

This compound belongs to the benzamide class of compounds, a well-established pharmacophore in numerous clinically approved drugs. The presence of a bromine atom at the 4-position of the phenyl ring offers a reactive handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize pharmacological profiles. The N-butyl amide group can influence the compound's solubility, lipophilicity, and interactions with biological targets.

A particularly promising application for derivatives of this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The benzamide core is a known mimic of the nicotinamide portion of NAD+, the natural substrate for PARP enzymes, making it an ideal starting point for designing competitive inhibitors.

Potential Therapeutic Applications

Based on the extensive research into benzamide derivatives, compounds synthesized from this compound could be investigated for a range of therapeutic applications, including:

-

Oncology: As PARP inhibitors for the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

-

Antimicrobial Agents: The benzamide scaffold has been explored for the development of novel antibacterial and antifungal agents.

-

Anti-inflammatory Agents: Certain benzamide derivatives have shown potential in modulating inflammatory pathways.

Data Presentation: Benchmarking against Known PARP Inhibitors

While specific quantitative data for this compound derivatives as PARP inhibitors is not yet available, the following table provides data for several clinically approved PARP inhibitors. This information serves as a benchmark for researchers aiming to develop novel inhibitors from the this compound scaffold.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| Olaparib | 1.9 | 1.5 | [1] |

| Rucaparib | 1.4 | 1.4 | [1] |

| Niraparib | 3.8 | 2.1 | [1] |

| Talazoparib | 0.57 | 0.31 | [1] |

| Veliparib | 4.7 | 2.9 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its potential derivatization, as well as a general protocol for evaluating the in vitro efficacy of its derivatives as PARP inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the amidation of 4-bromobenzoyl chloride with n-butylamine.

Materials:

-

4-bromobenzoyl chloride

-

n-butylamine

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the n-butylamine solution dropwise to the cooled 4-bromobenzoyl chloride solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Protocol 2: Suzuki Cross-Coupling for Derivatization of this compound

This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce new aryl or heteroaryl groups at the 4-position.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 3: In Vitro PARP1 Inhibition Assay (ELISA-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated microplate

-

Biotinylated NAD+

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed amount of PARP1 enzyme to each well of the histone-coated microplate, followed by the addition of the test compound dilutions.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the PARP reaction by adding biotinylated NAD+ to each well.

-

Incubate the plate at 30 °C for 1 hour.

-

Wash the plate with wash buffer to remove unbound reagents.

-

Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour.

-

Wash the plate again to remove unbound conjugate.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and plot the dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in medicinal chemistry.

Caption: Synthetic route to novel PARP inhibitors.

Caption: PARP inhibition in cancer cells.

Caption: Workflow for PARP inhibition assay.

References

Application Notes and Protocols for N-alkylation of 4-bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 4-bromobenzamide, a key transformation in the synthesis of various pharmaceutically relevant compounds. The protocols outlined below are based on established methodologies for the N-alkylation of primary amides, offering a reliable approach for the synthesis of N-substituted 4-bromobenzamide derivatives.

Introduction